

# InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Phenyl-3-methylaminobutane*

Cat. No.: *B1617593*

[Get Quote](#)

An In-Depth Technical Guide on Osimertinib (InChIKey: PUAUJIPHHQUZGF-UHFFFAOYSA-N)

## Introduction

The InChIKey PUAUJIPHHQUZGF-UHFFFAOYSA-N identifies Osimertinib, a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> Marketed as Tagrisso®, Osimertinib represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).<sup>[2][3]</sup> It was specifically designed to be highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.<sup>[1][4][5][6]</sup> A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable safety profile.<sup>[3][7]</sup>

## Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the EGFR.<sup>[8]</sup> EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.<sup>[9][10][11]</sup> In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.<sup>[12]</sup>

The core mechanism of Osimertinib involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][4][13][14] This irreversible binding blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways, primarily:[8]

- RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell proliferation and division.[11][14][15]
- PI3K/AKT/mTOR Pathway: A major signaling cascade essential for cell growth, survival, and apoptosis inhibition.[8][11][14]

By effectively shutting down these signaling cascades in cancer cells harboring the target mutations, Osimertinib induces tumor regression.[3][14]



Diagram 1: Osimertinib Mechanism of Action

[Click to download full resolution via product page](#)**Caption:** EGFR signaling pathway and the inhibitory action of Osimertinib.

## Quantitative Data

### In Vitro Potency (IC<sub>50</sub>)

The half-maximal inhibitory concentration (IC<sub>50</sub>) measures the potency of a drug in inhibiting a specific biological or biochemical function. Osimertinib demonstrates high potency against cell lines with EGFR sensitizing and T790M mutations, with significantly less activity against wild-type EGFR.

| Cell Line | EGFR Mutation Status | Mean IC <sub>50</sub> (nM) |
|-----------|----------------------|----------------------------|
| PC-9      | Exon 19 deletion     | 13 - 54                    |
| H3255     | L858R                | 13 - 54                    |
| H1975     | L858R + T790M        | <15                        |
| PC-9VanR  | Exon 19 del + T790M  | <15                        |
| Wild-Type | No Mutation          | 480 - 1865                 |

Data sourced from Cross et al.,  
2014 and other preclinical  
studies.[\[3\]](#)[\[16\]](#)

## Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics with predictable absorption and elimination profiles.[\[2\]](#)

| Parameter                                    | Value                           | Reference                                |
|----------------------------------------------|---------------------------------|------------------------------------------|
| Median Time to Cmax (T <sub>max</sub> )      | 6 hours (range 3–24 hours)      | <a href="#">[2]</a> <a href="#">[7]</a>  |
| Estimated Mean Half-life (t <sub>1/2</sub> ) | 48 hours                        | <a href="#">[2]</a> <a href="#">[7]</a>  |
| Oral Clearance (CL/F)                        | 14.3 L/h                        | <a href="#">[2]</a>                      |
| Metabolism                                   | Primarily via CYP3A4 and CYP3A5 | <a href="#">[2]</a> <a href="#">[17]</a> |
| Excretion                                    | Feces (68%), Urine (14%)        | <a href="#">[2]</a>                      |

## Clinical Efficacy

Pivotal clinical trials have established the superior efficacy of Osimertinib in treating EGFR-mutated NSCLC.

| Clinical Trial | Treatment Line       | Patient Population             | Comparator                | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|----------------|----------------------|--------------------------------|---------------------------|----------------------------------------|-----------------------------|
| FLAURA         | First-Line           | EGFR-mutant (Ex19del or L858R) | Gefitinib or Erlotinib    | 18.9 months vs. 10.2 months            | 80% vs. 76%                 |
| AURA3          | Second-Line          | EGFR T790M-Positive            | Platinum-Pemetrexed Chemo | 10.1 months vs. 4.4 months             | 71% vs. 31%                 |
| LAURA          | Post-CRT (Stage III) | Unresectable EGFR-mutant       | Placebo                   | 39.1 months vs. 5.6 months             | Not Applicable              |
| FLAURA2        | First-Line           | EGFR-mutant (Ex19del or L858R) | Osimertinib Monotherapy   | 25.5 months vs. 16.7 months            | 83% vs. 76%                 |

Data sourced from publicly available results of the FLAURA, AURA3, LAURA, and FLAURA2 trials.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to Osimertinib inevitably develops.[1][5] These mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).[5][6]

- On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[4][6][23] This mutation substitutes the cysteine residue at position 797 with a serine, preventing the covalent bond formation required for Osimertinib's irreversible inhibition.[23][24] The allelic context of this mutation relative to the T790M mutation is critical:
  - In-cis: If C797S and T790M are on the same allele, the tumor becomes resistant to all generations of EGFR TKIs.[25][26]
  - In-trans: If C797S and T790M are on different alleles, the tumor may respond to a combination of first- and third-generation TKIs.[25][26]
- Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1] Common examples include:
  - MET Amplification[4]
  - HER2 Amplification[4]
  - Activation of the RAS-MAPK or PI3K pathways through other mutations (e.g., KRAS, PIK3CA).[1][4]
  - Histologic transformation (e.g., to small cell lung cancer).[1]



Diagram 2: Evolution of EGFR TKI Resistance

[Click to download full resolution via product page](#)

**Caption:** Common pathways to Osimertinib resistance in NSCLC.

## Key Experimental Protocols

The characterization of Osimertinib's activity relies on standardized in vitro and in vivo assays.

### In Vitro Cell Viability Assay (IC<sub>50</sub> Determination)

This assay quantifies the cytotoxic effect of Osimertinib on cancer cell proliferation.

- Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) into 96-well plates at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell adherence.[13]

- Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Typical final concentrations range from 0.1 nM to 10  $\mu$ M. Remove the existing medium and add 100  $\mu$ L of the medium containing the various drug concentrations. Include a vehicle-only control (e.g., DMSO).[13]
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO<sub>2</sub>.[13]
- Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[13][27]
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the logarithm of Osimertinib concentration to calculate the IC<sub>50</sub> value using non-linear regression.[13]

## Western Blotting for Pathway Analysis

This technique assesses the effect of Osimertinib on the phosphorylation status of key signaling proteins.

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Osimertinib (e.g., 100 nM) for 2-6 hours. Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30  $\mu$ g) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF membrane.[13][21]
- Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).[13][21]

- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[13]

## In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of Osimertinib in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g.,  $5 \times 10^6$  H1975 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[21]
- Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and vehicle control groups.[21]
- Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[21]
- Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length  $\times$  Width<sup>2</sup>)/2.[21]
- Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects.[21]



Diagram 3: Preclinical Efficacy Testing Workflow

[Click to download full resolution via product page](#)**Caption:** Typical workflow for evaluating the preclinical efficacy of Osimertinib.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 11. ClinPGx [clinpgrx.org]
- 12. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Osimertinib mesylate: Mechanism of action\_Chemicalbook [chemicalbook.com]
- 17. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]

- 19. emjreviews.com [emjreviews.com]
- 20. snconnect.survivornet.com [snconnect.survivornet.com]
- 21. benchchem.com [benchchem.com]
- 22. targetedonc.com [targetedonc.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wjpls.org [wjpls.org]
- To cite this document: BenchChem. [InChIKey PUAUJIPHQUZGF-UHFFFAOYSA-N research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617593#inchikey-puaujiphquzgf-uhfffaoya-n-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)